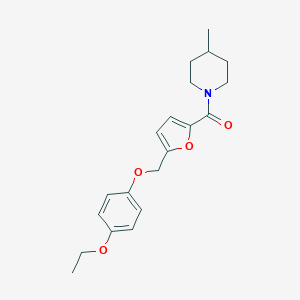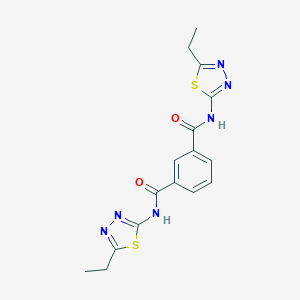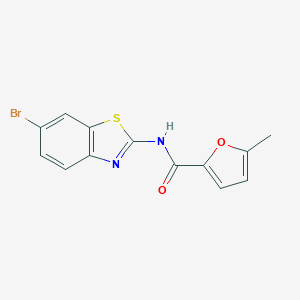![molecular formula C19H14BrNO5 B214158 METHYL 2-[N-(4-BROMOPHENYL)-1-(2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]ACETATE](/img/structure/B214158.png)
METHYL 2-[N-(4-BROMOPHENYL)-1-(2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]ACETATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl {4-bromo[(2-oxo-2H-chromen-3-yl)carbonyl]anilino}acetate is a complex organic compound that belongs to the class of chromenyl derivatives. This compound is characterized by the presence of a bromine atom, a chromenyl group, and an anilinoacetate moiety. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[N-(4-BROMOPHENYL)-1-(2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]ACETATE typically involves multiple steps. One common method starts with the preparation of the chromenyl core, which can be synthesized by the reaction of 7-hydroxy-4-methylcoumarin with ethyl bromoacetate in the presence of anhydrous potassium carbonate in dry acetone . The resulting intermediate is then subjected to further reactions to introduce the anilinoacetate and bromine functionalities.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl {4-bromo[(2-oxo-2H-chromen-3-yl)carbonyl]anilino}acetate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The chromenyl and anilinoacetate moieties can participate in redox reactions.
Condensation Reactions: The compound can form new bonds with other molecules through condensation reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine can yield an amino derivative, while oxidation of the chromenyl group can produce a chromone derivative.
Scientific Research Applications
Methyl {4-bromo[(2-oxo-2H-chromen-3-yl)carbonyl]anilino}acetate has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial, anti-inflammatory, and anticancer activities.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.
Biological Studies: The compound is used in molecular docking studies to explore its interactions with biological targets.
Industrial Applications: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 2-[N-(4-BROMOPHENYL)-1-(2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]ACETATE involves its interaction with specific molecular targets and pathways. The chromenyl group can interact with enzymes and receptors, modulating their activity. The anilinoacetate moiety can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromobenzoate: A simpler compound with a bromine atom and a benzoate group.
2-Methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate: A chromenyl derivative with similar structural features.
Indole Derivatives: Compounds with similar biological activities and structural motifs.
Uniqueness
Methyl {4-bromo[(2-oxo-2H-chromen-3-yl)carbonyl]anilino}acetate is unique due to its combination of a bromine atom, a chromenyl group, and an anilinoacetate moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C19H14BrNO5 |
|---|---|
Molecular Weight |
416.2 g/mol |
IUPAC Name |
methyl 2-(4-bromo-N-(2-oxochromene-3-carbonyl)anilino)acetate |
InChI |
InChI=1S/C19H14BrNO5/c1-25-17(22)11-21(14-8-6-13(20)7-9-14)18(23)15-10-12-4-2-3-5-16(12)26-19(15)24/h2-10H,11H2,1H3 |
InChI Key |
VTGNRSPNYPQOSP-UHFFFAOYSA-N |
SMILES |
COC(=O)CN(C1=CC=C(C=C1)Br)C(=O)C2=CC3=CC=CC=C3OC2=O |
Canonical SMILES |
COC(=O)CN(C1=CC=C(C=C1)Br)C(=O)C2=CC3=CC=CC=C3OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[(3,4-dimethoxybenzoyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B214076.png)
![N-(3,4-dimethoxyphenyl)-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide](/img/structure/B214077.png)
![Ethyl 5-[(2-chlorophenoxy)methyl]furan-2-carboxylate](/img/structure/B214078.png)
![5-[(2-methoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B214080.png)
![4-{4-[(2-Methoxyphenoxy)methyl]benzoyl}-2,6-dimethylmorpholine](/img/structure/B214082.png)
![5-[(2-methoxyphenoxy)methyl]-N-(4-methylpiperazin-1-yl)furan-2-carboxamide](/img/structure/B214083.png)


![2-(5-methylfuran-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]quinoline-4-carboxamide](/img/structure/B214090.png)
![ethyl 2-{[(2-fluorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B214092.png)
![2-[3-(2-Furyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B214093.png)

![Methyl 5-[(1-naphthyloxy)methyl]-2-furoate](/img/structure/B214097.png)
